REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:10]=[N:9][CH:8]=[CH:7]C=1C#N)[CH3:2].[OH-:11].[Na+].[CH2:13]([OH:15])[CH3:14]>O>[CH2:1]([C:3]1[CH:10]=[N:9][CH:8]=[CH:7][C:14]=1[C:13]([OH:11])=[O:15])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C#N)C=CN=C1
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for five hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
3 M hydrochloric acid was added so that pH of the resultant residue
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure again
|
Type
|
ADDITION
|
Details
|
To the resultant solid, 50 ml of ethanol was added
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for five minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
followed by hot filtration
|
Type
|
FILTRATION
|
Details
|
To the solid collected by filtration
|
Type
|
CONCENTRATION
|
Details
|
Combined filtrates were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(=O)O)C=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.49 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |